molecular formula C7H10OS B12964069 1-(4-Methylthiophen-2-yl)ethan-1-ol

1-(4-Methylthiophen-2-yl)ethan-1-ol

Cat. No.: B12964069
M. Wt: 142.22 g/mol
InChI Key: JPCSLEDJQGIZQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylthiophen-2-yl)ethan-1-ol is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of a methyl group at the 4-position of the thiophene ring and an ethan-1-ol group at the 1-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 1-(4-Methylthiophen-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methylthiophene with ethylene oxide in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

1-(4-Methylthiophen-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(4-Methylthiophen-2-yl)ethan-1-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Thiophene derivatives, including this compound, are investigated for their potential use in drug development, particularly for their anti-cancer and anti-viral activities.

    Industry: The compound is used in the production of dyes, pigments, and other materials that require stable aromatic compounds.

Mechanism of Action

The mechanism of action of 1-(4-Methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes .

Comparison with Similar Compounds

1-(4-Methylthiophen-2-yl)ethan-1-ol can be compared with other similar thiophene derivatives, such as:

Properties

Molecular Formula

C7H10OS

Molecular Weight

142.22 g/mol

IUPAC Name

1-(4-methylthiophen-2-yl)ethanol

InChI

InChI=1S/C7H10OS/c1-5-3-7(6(2)8)9-4-5/h3-4,6,8H,1-2H3

InChI Key

JPCSLEDJQGIZQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.